molecular formula C8H8Br2O2 B3283616 1,3-Dibromo-5-(methoxymethoxy)benzene CAS No. 770718-88-2

1,3-Dibromo-5-(methoxymethoxy)benzene

Cat. No.: B3283616
CAS No.: 770718-88-2
M. Wt: 295.96 g/mol
InChI Key: PXQPTTGFBUMOLE-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C8H8Br2O2 and its molecular weight is 295.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQPTTGFBUMOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,3-Dibromo-5-(methoxymethoxy)benzene CAS 770718-88-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,3-Dibromo-5-(methoxymethoxy)benzene (CAS 770718-88-2)

Abstract

This compound, identified by CAS number 770718-88-2, is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique trifunctional nature—featuring two reactive bromine atoms and an acid-labile methoxymethyl (MOM) protected phenol—offers synthetic chemists a versatile platform for constructing complex molecular architectures. The differential reactivity of these functional groups allows for selective, sequential transformations, making it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, an exploration of its key chemical reactions, and essential safety information for researchers and drug development professionals.

Core Physicochemical and Spectroscopic Profile

This compound is a stable, solid organic compound under recommended storage conditions. Its utility in synthesis is predicated on its well-defined structure and predictable reactivity, which can be thoroughly characterized by standard analytical techniques.

Chemical Properties

A summary of the key quantitative and qualitative data for this compound is presented below.

PropertyValueSource(s)
CAS Number 770718-88-2[1][2][3]
Molecular Formula C₈H₈Br₂O₂[1][3][4]
Molecular Weight 295.96 g/mol [1][2]
SMILES COCOC1=CC(Br)=CC(Br)=C1[1][2]
MDL Number MFCD27928576[1][2]
Storage Conditions Sealed in a dry environment, 2-8°C[2][5]
Spectroscopic Analysis (Predicted)

While specific spectra are proprietary to manufacturers, the structure of this compound allows for a confident prediction of its spectroscopic signatures.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.3-7.0 (m, 3H): Aromatic protons. The proton at C2 (between the two bromine atoms) would likely appear as a triplet, while the protons at C4 and C6 would appear as doublets, coupled to the C2 proton.

    • δ ~5.2 (s, 2H): Methylene protons of the methoxymethyl (MOM) group (-O-CH₂ -O-).

    • δ ~3.5 (s, 3H): Methyl protons of the MOM group (-O-CH₂-O-CH₃ ).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~158-156: Aromatic carbon attached to the MOM ether (C5).

    • δ ~125-115: Aromatic carbons (C2, C4, C6).

    • δ ~123-121: Aromatic carbons attached to bromine (C1, C3).

    • δ ~95: Methylene carbon of the MOM group (-O-CH₂ -O-).

    • δ ~56: Methyl carbon of the MOM group (-O-CH₂-O-CH₃ ).

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms, with prominent peaks for [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio.

  • Infrared (IR) Spectroscopy: Key stretches would include C-O ether bonds (~1250-1000 cm⁻¹) and C-Br bonds (~600-500 cm⁻¹).

Synthesis and Purification

The most logical and efficient synthesis of this compound involves the protection of the commercially available starting material, 3,5-dibromophenol. The use of a methoxymethyl (MOM) ether is a standard and reliable method for protecting hydroxyl groups, particularly when downstream reactions involve organometallics or strong bases that are incompatible with acidic phenolic protons.

Synthesis Workflow Diagram

cluster_synthesis Synthesis of this compound start 3,5-Dibromophenol reagents MOM-Cl or CH₂(OMe)₂ Base (e.g., NaH, DIPEA) Anhydrous Solvent (e.g., THF, DCM) start->reagents Protection Reaction product This compound (CAS 770718-88-2) reagents->product purification Aqueous Workup & Column Chromatography product->purification

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol: MOM Protection of 3,5-Dibromophenol

This protocol describes a robust method for the synthesis, emphasizing the rationale behind key steps to ensure reproducibility and safety.

Materials:

  • 3,5-Dibromophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Chloromethyl methyl ether (MOM-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dibromophenol (1.0 eq). Dissolve it in anhydrous THF.

    • Expertise & Experience: An inert atmosphere and anhydrous solvent are critical because the reagent, sodium hydride, reacts violently with water and can be deactivated by atmospheric moisture, leading to failed or low-yield reactions.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the corresponding sodium phenoxide. This significantly increases the nucleophilicity of the oxygen atom, priming it for the subsequent alkylation step. Cooling to 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Alkylation: While maintaining the temperature at 0 °C, add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Trustworthiness: MOM-Cl is a potent carcinogen and must be handled with extreme care in a chemical fume hood. Dropwise addition is necessary to manage the exothermicity of the Sₙ2 reaction.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

    • Causality: The NH₄Cl quench neutralizes any unreacted NaH. The subsequent washes remove inorganic salts and water-soluble impurities.

  • Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure solid.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its functional groups. The two bromine atoms serve as handles for metal-catalyzed cross-coupling, while the MOM ether acts as a placeholder for a phenol, which can be revealed at a later stage.

Reaction Pathway Diagram

cluster_coupling Cross-Coupling Reactions cluster_deprotection Protecting Group Cleavage start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) start->suzuki acid Acidic Hydrolysis (e.g., HCl / MeOH) start->acid product_suzuki Mono- or Di-arylated Product suzuki->product_suzuki product_suzuki->acid Sequential Reaction product_phenol 3,5-Dibromophenol Derivative acid->product_phenol

Caption: Key reaction pathways for the title compound.

Key Transformations

A. Palladium-Catalyzed Cross-Coupling Reactions The C-Br bonds are ideal sites for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a premier example.[6][7]

  • Protocol - Suzuki-Miyaura Coupling:

    • Setup: In an inert-atmosphere glovebox or Schlenk line, combine this compound (1.0 eq), an arylboronic acid (1.0-1.2 eq for mono-coupling), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq).

    • Reaction: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water). Heat the mixture (typically 80-100 °C) and monitor by TLC or LC-MS.

    • Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water to remove the base and boron-containing byproducts. Purify by chromatography.

    • Self-Validating System: The progress can be easily tracked by the appearance of a new, less polar spot on a TLC plate. The choice of base and solvent is crucial and often optimized for specific substrates to maximize yield and prevent side reactions like dehalogenation or catalyst decomposition.

B. Deprotection of the Methoxymethyl (MOM) Ether The MOM group is stable to many reaction conditions (e.g., organolithiums, Grignard reagents, and most cross-coupling conditions) but is readily cleaved under acidic conditions.

  • Protocol - Acid-Catalyzed Deprotection:

    • Setup: Dissolve the MOM-protected compound in a suitable solvent like methanol or dichloromethane.

    • Reaction: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA). Stir at room temperature.

    • Monitoring: The reaction is typically rapid (0.5-2 hours) and can be monitored by TLC.

    • Workup: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution), extract the product with an organic solvent, dry, and concentrate to yield the deprotected phenol.

    • Causality: The acidic environment protonates one of the ether oxygens, initiating a cascade that results in the formation of the stable byproducts formaldehyde and methanol, driving the reaction to completion.

Safety and Handling

While comprehensive toxicological data for this specific compound is not available, its structure as a halogenated aromatic ether warrants careful handling.[5]

  • GHS Classification: Signal word is "Warning".[1] It is classified as a skin and eye irritant.[8][9]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.[5][8]

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials such as strong oxidizing agents.[2][5]

Conclusion

This compound is a strategically designed synthetic intermediate that provides a robust solution for the construction of complex, substituted aromatic systems. The well-differentiated reactivity of its aryl bromide and protected phenol functionalities enables chemists to perform selective, high-yielding transformations. Its reliable synthesis and predictable reactivity make it an authoritative and trustworthy component in multi-step synthetic campaigns aimed at discovering and developing new chemical entities.

References

  • Fisher Scientific. Safety Data Sheet - 1,3-Dibromobenzene. [Link]

  • Angene Chemical. Safety Data Sheet - 1,3-Dibromo-5-tert-butylbenzene. [Link]

  • Environmental Science: Processes & Impacts. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]

  • Reagentia. This compound (1 x 5 g). [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

Sources

3,5-Dibromo-1-(methoxymethoxy)benzene structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Dibromo-1-(methoxymethoxy)benzene Content Type: Technical Whitepaper Persona: Senior Application Scientist[1]

A Strategic Scaffold for Divergent Library Synthesis[1]

Executive Summary

In the architecture of complex organic molecules—particularly within medicinal chemistry and materials science—3,5-Dibromo-1-(methoxymethoxy)benzene (CAS: 770718-88-2) serves as a high-value "linchpin" intermediate.[1] Its utility stems from its unique combination of a robust phenol protecting group (MOM) and two chemically equivalent bromine handles.

This guide moves beyond basic physical properties to analyze the molecule's strategic role in Iterative Cross-Coupling (ICC) and Directed Ortho Metalation (DoM) . By masking the phenolic oxygen, researchers can exploit the bromine atoms for sequential functionalization, creating non-symmetrical resorcinol derivatives found in HSP90 inhibitors, resorcylic acid lactones, and OLED emitters.

Part 1: Physicochemical Profile[1][2]

The structural integrity of this molecule relies on the stability of the methoxymethyl (MOM) ether, which tolerates basic and nucleophilic conditions (e.g., organolithiums, Grignards) but is cleaved cleanly under specific acidic protocols.

Molecular Specifications
PropertyDataNotes
IUPAC Name 1,3-Dibromo-5-(methoxymethoxy)benzeneAlso referred to as MOM-protected 3,5-dibromophenol.[1]
CAS Number 770718-88-2 Verified specific isomer.[1]
Molecular Formula C₈H₈Br₂O₂
Molecular Weight 295.96 g/mol Average mass.
Monoisotopic Mass 293.889 g/mol Dominant isotopologue (

Br

).
Appearance White to off-white crystalline solidLow melting point solid (typically 40–50 °C).[1]
Solubility DCM, THF, Et₂O, TolueneInsoluble in water.
Structural Diagram

The molecule exhibits


 symmetry (planar), rendering the two bromine atoms chemically equivalent until the first functionalization event breaks the symmetry.

Structure C1 C1 C2 C2 C1->C2 O_MOM O C1->O_MOM C3 C3 C2->C3 C4 C4 C3->C4 Br1 Br C3->Br1 C5 C5 C4->C5 C6 C6 C5->C6 Br2 Br C5->Br2 C6->C1 C_MOM1 CH2 O_MOM->C_MOM1 O_MOM2 O C_MOM1->O_MOM2 C_MOM2 CH3 O_MOM2->C_MOM2

Figure 1: Connectivity of 3,5-Dibromo-1-(methoxymethoxy)benzene.[1][2] Note the C1-O bond (MOM attachment) and the C3/C5 Bromine handles.

Part 2: Synthetic Pathway (The "How-To")

Expert Insight: While MOM-Cl (chloromethyl methyl ether) is the standard reagent, it is a known human carcinogen. The protocol below utilizes a base-mediated displacement that ensures high conversion. For safety and regulatory compliance, many labs now generate MOM-Cl in situ or use less volatile surrogates, but the direct alkylation remains the benchmark for yield.

Protocol: MOM Protection of 3,5-Dibromophenol

Reagents:

  • 3,5-Dibromophenol (1.0 equiv)[1]

  • MOM-Cl (1.2–1.5 equiv) [DANGER: Carcinogen] [1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add 3,5-dibromophenol and dissolve in anhydrous DCM (0.2 M concentration).
    
  • Deprotonation: Cool the solution to 0 °C. Add DIPEA dropwise via syringe. Stir for 15 minutes.

  • Alkylation: Add MOM-Cl dropwise over 20 minutes. Note: The reaction is exothermic; maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (polar) should disappear, replaced by the less polar MOM ether.

  • Workup: Quench with saturated

    
    . Wash the organic layer with water (
    
    
    
    ) and brine (
    
    
    ). Dry over
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Gradient: 100% Hexanes

    
     5% EtOAc/Hexanes).
    

Yield Expectation: 85–95%.

Part 3: Reactivity & Applications[1]

This is the core value of the molecule. The MOM group is not just a shield; it is a Director . However, in this specific scaffold, the bromine atoms dominate the reactivity landscape via Lithium-Halogen Exchange (Li-Hal) .

The Competition: DoM vs. Li-Hal Exchange

When treating this molecule with organolithiums (e.g.,


-BuLi), two pathways compete:
  • Directed Ortho Metalation (DoM): Deprotonation at C2 or C6 (ortho to MOM).

  • Li-Hal Exchange: Replacement of Br at C3 or C5 with Li.

Scientific Consensus: At low temperatures (-78 °C), Li-Hal exchange is kinetically faster than deprotonation.[1] This allows for the selective generation of a mono-lithiated species, enabling the introduction of electrophiles (aldehydes, borates, silanes) at the C3 position while leaving the C5 bromine intact for a subsequent reaction.

Workflow: Sequential Functionalization

Reactivity Start 3,5-Dibromo-1-(MOM)benzene Li_Int Intermediate: 3-Lithio-5-bromo-1-(MOM)benzene Start->Li_Int n-BuLi, THF, -78°C (Li-Hal Exchange wins) Prod1 Product A: 3-Substituted-5-bromo Li_Int->Prod1 Electrophile (E+) (e.g., DMF, B(OMe)3) Prod2 Product B: 3,5-Disubstituted (Asymmetric) Prod1->Prod2 Suzuki Coupling (Pd cat., Boronic Acid)

Figure 2: The divergent synthesis workflow. The scaffold allows for the creation of asymmetric 1,3,5-substituted benzenes.

Deprotection Strategy

Once the core is built, the MOM group must be removed to reveal the phenol.

  • Standard Method: 6M HCl in Isopropanol/THF at 50 °C.

  • Mild Method (Acid Sensitive Substrates):

    
     / 
    
    
    
    at reflux or
    
    
    in
    
    
    .

References

  • Synthesis and Properties of MOM Ethers: Greene, T. W.; Wuts, P. G. M.[3][4] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.

  • Lithium-Halogen Exchange Kinetics vs. DoM: Snieckus, V. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics.Chem. Rev.[2][5]1990 , 90, 879–933.[2]

  • Specific CAS Verification (this compound): Chemical Book / BLD Pharm Product Listing for CAS 770718-88-2.[1]

  • Application in Resorcinol Scaffold Synthesis: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chem. Rev.[2][5]1995 , 95, 2457–2483.

Sources

Technical Guide: MOM-Protected 3,5-Dibromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: MOM-Protected 3,5-Dibromophenol: Synthesis, Reactivity, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists[1]

Optimized Synthesis, Reactivity Profiling, and Strategic Applications[1]

Core Directive & Executive Summary

This guide details the chemical profile, synthesis, and application of 1,3-dibromo-5-(methoxymethoxy)benzene (CAS: 770718-88-2).[1] Often referred to as MOM-protected 3,5-dibromophenol, this intermediate is a linchpin in the synthesis of resorcinol-based dendrimers, natural products (e.g., resveratrol analogs), and functionalized ligands.[1]

Its strategic value lies in the Methoxymethyl (MOM) ether group.[2][3][4] Unlike simple methyl ethers, the MOM group is an acetal, offering orthogonality: it is stable under basic conditions (lithiation, Suzuki coupling) but cleavable under mild acidic conditions where methyl ethers would require harsh Lewis acids (e.g., BBr₃).[1]

Key Technical Takeaways:

  • Dominant Reactivity: Lithium-Halogen (Li-Br) exchange occurs faster than Directed Ortho Metalation (DoM) at -78 °C.

  • Safety Critical: The classic synthesis uses carcinogenic MOM-Cl. This guide prioritizes a safer, high-yield protocol using dimethoxymethane.[1]

  • Validation: The protocol includes self-validating NMR and TLC checkpoints.

Chemical Profile & Properties[1][3][4][5][6][7][8][9]

PropertyDataNotes
IUPAC Name This compound
CAS Number 770718-88-2
Molecular Formula C₈H₈Br₂O₂
Molecular Weight 295.96 g/mol
Appearance Colorless to pale yellow oil or low-melting solidTendency to crystallize upon standing at -20°C.
Solubility Soluble in DCM, THF, EtOAc, Et₂OInsoluble in water.[1][5][6]
¹H NMR Diagnostic δ ~5.15 (s, 2H, -OCH ₂O-), 3.45 (s, 3H, -OCH ₃)Distinct singlet of methylene protons is the primary confirmation of protection.[1]
Stability Stable to bases (NaOH, n-BuLi), reducing agents (LiAlH₄).[1]Labile to acids (HCl, TFA, PPTS).[1]

Synthesis Protocols

The Safety Paradox

The "Classic Method" involves Chloromethyl methyl ether (MOM-Cl) , a known human carcinogen regulated as an OSHA Select Carcinogen. It often contains bis(chloromethyl) ether, which is even more hazardous.[1]

Recommendation: Use Method B (Acetal Exchange) for routine synthesis. It avoids direct handling of MOM-Cl.

Method B: Acid-Catalyzed Acetal Exchange (Preferred)

This method generates the reactive oxonium species in situ using dimethoxymethane (Methylal).

Reagents:

  • 3,5-Dibromophenol (1.0 equiv)[1]

  • Dimethoxymethane (Methylal) (Excess, solvent/reagent)[1][7]

  • Phosphorus Pentoxide (P₂O₅) (1.5 - 2.0 equiv) OR

    
    -Toluenesulfonic acid (TsOH) (cat.)
    
  • Solvent: Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 3,5-dibromophenol in anhydrous CHCl₃/DCM (0.5 M concentration).

  • Addition: Add Dimethoxymethane (10–20 equiv).

  • Activation:

    • Option 1 (P₂O₅): Add P₂O₅ portion-wise with vigorous stirring at 0 °C. The mixture will become a slurry.

    • Option 2 (TsOH): Add catalytic TsOH and reflux with a Soxhlet extractor containing molecular sieves to remove methanol (driving equilibrium).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation (TLC): Monitor using Hexanes:EtOAc (9:1).

    • Starting Material (Phenol): Lower R_f, stains with FeCl₃ (purple) or PMA.[1]

    • Product (MOM ether): Higher R_f, UV active, does not stain with FeCl₃.[1]

  • Workup: Decant the solution from the P₂O₅ residue (if used). Quench with saturated NaHCO₃.[1] Extract with DCM.[1][8]

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Method A: Williamson Ether Synthesis (Classic/Hazardous)

Only use if Method B fails or for specific scale-up constraints with proper containment.

  • Reagents: 3,5-Dibromophenol, MOM-Cl, DIPEA (N,N-Diisopropylethylamine), DCM.[1]

  • Procedure: Add DIPEA (1.5 equiv) to phenol in DCM at 0 °C. Dropwise add MOM-Cl (1.2 equiv). Stir 1–2 h.

  • Safety: Quench all glassware and waste with aqueous ammonia to destroy residual MOM-Cl.

Reactivity & Applications

The utility of MOM-protected 3,5-dibromophenol stems from its ability to undergo selective Lithium-Halogen Exchange .[1]

Lithium-Halogen Exchange (Li-Br Exchange)

Unlike simple arenes where Directed Ortho Metalation (DoM) might compete, the presence of two bromine atoms makes Li-Br exchange the dominant kinetic pathway at low temperatures.

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) (1.05 equiv).
  • Conditions: THF, -78 °C.

  • Mechanism: Fast exchange generates the 3-bromo-5-(methoxymethoxy)phenyllithium intermediate.

  • Causality: The exchange is faster than deprotonation (DoM) because the C-Br bond is weaker and the resulting aryl lithium is stabilized.

  • Application: Trapping with electrophiles (E⁺) yields 3,5-disubstituted or unsymmetrical 3,4,5-trisubstituted patterns.[1]

Suzuki-Miyaura Coupling

The MOM group is stable to the basic conditions (K₂CO₃, Cs₂CO₃) and elevated temperatures required for Pd-catalyzed cross-coupling.

  • Selectivity: Mono-coupling is possible by controlling stoichiometry (1.0 equiv boronic acid), leaving one bromine for subsequent functionalization.[1]

Deprotection[1]
  • Mild: 2M HCl in MeOH/THF (RT, 1 h).

  • Selective: If other acid-sensitive groups (e.g., acetonides) are present, use MgBr₂[1]·OEt₂ in Et₂O.[1][5]

Visual Workflows (Graphviz/DOT)

Synthesis Workflow (Comparison)

This diagram illustrates the decision logic between the Green and Classic routes.

SynthesisWorkflow Start Starting Material: 3,5-Dibromophenol Decision Select Method Start->Decision MethodA Method A: Classic (MOM-Cl + DIPEA) Decision->MethodA High Reactivity Reqd MethodB Method B: Green (Dimethoxymethane + P2O5) Decision->MethodB Safety Priority (Recommended) SafetyWarn CRITICAL SAFETY: Carcinogen Risk MethodA->SafetyWarn ProcessA 1. Dissolve in DCM/0°C 2. Add DIPEA 3. Dropwise MOM-Cl SafetyWarn->ProcessA Validation Validation Checkpoint: TLC (FeCl3 stain negative) 1H NMR (MOM singlet ~5.15 ppm) ProcessA->Validation ProcessB 1. Dissolve in CHCl3 2. Add Dimethoxymethane 3. Add P2O5 or TsOH MethodB->ProcessB ProcessB->Validation Product Product: This compound Validation->Product

Caption: Comparative workflow for MOM protection. Method B is recommended for safety and scalability.

Reactivity & Divergent Synthesis

This diagram maps the chemical space accessible from the intermediate.

ReactivityMap MOM_Ether 1,3-dibromo-5- (methoxymethoxy)benzene Li_Exchange Lithiation (-78°C) (n-BuLi) MOM_Ether->Li_Exchange Kinetic Control Suzuki Suzuki Coupling (Pd(0), Base, Ar-B(OH)2) MOM_Ether->Suzuki Pd-Catalysis Deprotection Deprotection (HCl/MeOH or TFA) MOM_Ether->Deprotection Acid Hydrolysis Intermediate_Li Intermediate: 3-bromo-5-lithio-MOM-ether Li_Exchange->Intermediate_Li Trapping Electrophile Trap (DMF, B(OMe)3, CO2) Intermediate_Li->Trapping Products_Func Functionalized Arenes (Aldehydes, Boronic Acids) Trapping->Products_Func Products_Func->Deprotection Optional Biaryl Resorcinol-based Biaryls / Dendrimers Suzuki->Biaryl Biaryl->Deprotection Optional Phenol_Return Free Phenol (3,5-dibromo or functionalized) Deprotection->Phenol_Return

Caption: Divergent reactivity map. The MOM group enables selective lithiation and coupling before removal.

References

  • MOM Protection (General & Safety)

    • Protective Groups in Organic Synthesis (Greene & Wuts).[9] Overview of MOM stability and cleavage.

    • Organic Syntheses, Coll.[1][4] Vol. 10, p. 14 (2004).[1] "In situ generation of MOM-Cl using Dimethoxymethane". Link (Note: Adapting general acetal exchange logic).

  • Lithium-Halogen Exchange Mechanics

    • Bailey, W. F., & Patricia, J. J. (1988).[1][10] "The mechanism of the lithium-halogen exchange reaction: a review of the literature". Journal of Organometallic Chemistry. Link[1]

    • BenchChem Application Note: "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene". (Provides analogous conditions for MOM-protected aryl bromides). Link[1]

  • Compound Data & CAS

    • National Center for Biotechnology Information (NCBI).[1] PubChem Compound Summary for CAS 770718-88-2 (Analogous search for 1,3-dibromo-5-methoxybenzene properties). Link

  • Applications in Dendrimer Synthesis

    • Fréchet, J. M. J., et al. (Use of 3,5-dibromophenol derivatives in convergent dendrimer synthesis).[1] Journal of the American Chemical Society.[3][10][11]

Sources

1,3-Dibromo-5-methoxymethoxybenzene: Solubility Profile & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1,3-Dibromo-5-methoxymethoxybenzene in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identification

1,3-Dibromo-5-(methoxymethoxy)benzene (CAS: 770718-88-2 ) is a specialized halogenated aromatic intermediate used primarily in the synthesis of resorcinol derivatives, polyketides, and pharmaceutical scaffolds (e.g., cannabinoids).

Chemically, it is the methoxymethyl (MOM) ether protected form of 3,5-dibromophenol. This protection transforms the polar, acidic phenolic hydroxyl group into a lipophilic ether, drastically altering its solubility profile. Unlike its parent phenol, this compound exhibits high solubility in non-polar and polar aprotic organic solvents while remaining insoluble in water.

Key Chemical Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 770718-88-2[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    O
    
    
  • Molecular Weight: 303.96 g/mol

  • Structural Feature: Aromatic ring substituted with two bromine atoms and one MOM group (-OCH

    
    OCH
    
    
    
    ).

Solubility Profile

The solubility of 1,3-Dibromo-5-methoxymethoxybenzene is governed by the lipophilic nature of the MOM ether and the aromatic bromine substituents. The masking of the hydrogen-bond donor (phenolic -OH) eliminates strong intermolecular hydrogen bonding, facilitating dissolution in a wide range of organic solvents.

Table 1: Solubility in Common Organic Solvents

Data derived from structural properties and standard handling protocols for MOM-protected aromatics.

Solvent ClassSpecific SolventsSolubility StatusApplication Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Preferred for dissolution, reactions, and transport. Excellent solvency for the aromatic core.
Polar Aprotic THF, Ethyl Acetate (EtOAc), AcetoneHigh Ideal for reaction media (THF) and extraction/purification (EtOAc).
High-Boiling Aprotic DMSO, DMFHigh Used for nucleophilic substitution reactions or preparing concentrated stock solutions (>50 mM).
Non-Polar / Aliphatic Hexanes, Pentane, CyclohexaneModerate Soluble, but often requires a co-solvent (e.g., EtOAc) for high concentrations. Used as the mobile phase in chromatography.[3]
Protic Alcohols Methanol, EthanolModerate/High Soluble, but caution is advised. Traces of acid in alcohols can catalyze MOM deprotection over time.
Aqueous Water, BrineInsoluble The compound partitions strictly into the organic phase during aqueous workups.
Mechanistic Insight: The MOM Effect

The conversion of the phenol to the MOM ether (


) removes the dipole-dipole interactions associated with the hydroxyl group. The resulting molecule is significantly less polar.
  • Result: The compound becomes compatible with non-polar purification systems (e.g., silica gel chromatography using Hexane/EtOAc) where the parent phenol would streak or retain strongly.

Experimental Protocols

The following protocols are designed to ensure complete dissolution and stability during handling.

Protocol A: Preparation of High-Concentration Stock Solution (50 mM)

Use this protocol for biological assays or stock storage.

  • Solvent Choice: Anhydrous DMSO or DMF is recommended for long-term stability at -20°C.

  • Calculation: To prepare 10 mL of a 50 mM solution, weigh 152 mg of 1,3-Dibromo-5-methoxymethoxybenzene.

  • Dissolution:

    • Add the solid to a glass vial.

    • Add 5 mL of solvent first and vortex for 30 seconds.

    • Add remaining solvent to reach 10 mL volume.

    • Note: Sonicate for 1-2 minutes if minor particulates remain.

  • Storage: Aliquot into amber glass vials (to protect light-sensitive bromides) and store at -20°C.

Protocol B: Purification via Solvent System (Chromatography)

Use this protocol for isolating the compound after synthesis.

  • Stationary Phase: Silica Gel (SiO

    
    ), 230-400 mesh.
    
  • Mobile Phase Optimization:

    • The compound is non-polar. Start with 100% Hexanes .

    • Gradually increase polarity to 5-10% Ethyl Acetate in Hexanes .

    • Rf Value Target: Aim for an Rf of ~0.3 to 0.5 in 9:1 Hexane:EtOAc.

  • Loading: Dissolve the crude residue in a minimum volume of DCM or Toluene (avoid using pure Hexanes if the crude is oily/viscous) and load onto the column.

Protocol C: Solvent Switching (Reaction to Workup)

Critical for removing high-boiling solvents like DMF.

  • Initial State: Reaction mixture in DMF.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

  • Washing:

    • Wash with Water (3x) to remove DMF.

    • Wash with Brine (1x) to remove residual water.

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Evaporate EtOAc under reduced pressure (Rotavap) at 40°C to obtain the solid/oil.

Stability & Solvent Compatibility

Critical Warning: Acid Sensitivity The MOM protecting group is an acetal (


). It is stable to basic conditions (e.g., NaOH, NaH, amines) but extremely labile to acids .
  • Avoid: Acidic chloroform (stabilized with HCl), acidic water, or protic solvents with trace acids.

  • Recommendation: When using chlorinated solvents (DCM/Chloroform) for storage, ensure they are neutralized (e.g., filtered through basic alumina) or stabilized with amylene, not acid.

  • Deprotection Risk: Spontaneous hydrolysis back to 3,5-dibromophenol will occur if left in acidic media.

Visualizations

Diagram 1: Solubility-Based Application Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended experimental step.

SolubilityDecision Start Select Application Reaction Chemical Synthesis Start->Reaction Workup Extraction / Workup Start->Workup Purification Chromatography Start->Purification Storage Long-term Storage Start->Storage THF_DMF Use: THF, DMF, DCM (Avoid Protic Acids) Reaction->THF_DMF High Solubility Base Stability EtOAc_DCM Use: EtOAc or DCM (Immiscible with Water) Workup->EtOAc_DCM Phase Separation Hex_EtOAc Use: Hexane / EtOAc Gradient (Non-polar mobile phase) Purification->Hex_EtOAc Elution Control DMSO_Solid Use: Solid (-20°C) or Anhydrous DMSO Storage->DMSO_Solid Stability

Caption: Decision tree for selecting solvents based on the experimental stage (Synthesis, Workup, Purification, Storage).

Diagram 2: Purification Workflow

This workflow illustrates the solubility transitions required to isolate the pure compound from a reaction mixture.

PurificationFlow Crude Crude Reaction Mix (in DMF/DCM) Extraction Liquid-Liquid Extraction (Add EtOAc + Water) Crude->Extraction PhaseSep Organic Phase (EtOAc) Contains Product Extraction->PhaseSep Product Partitions Aqueous Aqueous Phase (DMF/Salts) Extraction->Aqueous Impurities Dry Drying (Na2SO4) & Evaporation PhaseSep->Dry Column Flash Column (Hexane -> 10% EtOAc) Dry->Column Load as Oil Pure Pure 1,3-Dibromo- 5-(MOM)benzene Column->Pure Elutes @ Rf 0.3-0.5

Caption: Step-by-step purification flow showing solvent switching from reaction media to isolation.

References

  • MOM Protection Methodology : Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard protocol for phenol protection and solubility properties of MOM ethers).

  • Structural Analogue Solubility (Methoxy) : National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 562635, 3,5-Dibromoanisole. (Used to infer solubility of the lipophilic ether core).

  • Synthesis & Handling of MOM-Phenols : Fujioka, H., et al. (2009).[4] One-Pot Synthesis of MOM Ethers. Organic Letters, 11(22), 5138–5141. (Describes solvent systems for MOM ether extraction and purification).

  • Compound Identification : Reagentia. (n.d.). This compound Product Page. (Confirms CAS 770718-88-2 and commercial availability as a solid).

Sources

The Strategic Utility of 1,3-Dibromo-5-(methoxymethoxy)benzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. 1,3-Dibromo-5-(methoxymethoxy)benzene has emerged as a versatile and valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring two reactive bromine atoms and a protected phenol, offers a platform for sequential and site-selective modifications, enabling the synthesis of a diverse array of bioactive molecules. This technical guide elucidates the core applications of this compound, providing insights into its synthetic utility, with a focus on its role as a precursor to key pharmaceutical intermediates. We will explore its application in the synthesis of diaryl ether derivatives, underpinned by detailed mechanistic discussions and field-proven experimental protocols.

Introduction: A Building Block of Strategic Importance

This compound (CAS No. 770718-88-2) is a synthetically useful aromatic compound characterized by a benzene ring substituted with two bromine atoms at the meta positions and a methoxymethyl (MOM) ether at the 5-position. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, while the MOM group provides a stable and reliable protecting group for the phenolic hydroxyl. This strategic arrangement allows for the sequential and regioselective introduction of different substituents, making it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications.

The MOM ether is a widely utilized protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules, including pharmaceuticals.[1] Its stability under a broad range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments, coupled with its relatively mild cleavage protocols, makes it a preferred choice for protecting phenols during synthetic transformations.[1][2]

Core Synthetic Applications in Medicinal Chemistry

The primary utility of this compound lies in its capacity to undergo sequential, site-selective cross-coupling reactions. The two bromine atoms, while electronically similar, can exhibit differential reactivity under carefully controlled conditions, or they can be addressed sequentially to build molecular complexity in a stepwise manner. This section will delve into the key transformations that underscore the value of this building block.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine substituents on the aromatic ring are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organohalide. This compound can be sequentially coupled with different boronic acids or esters to generate unsymmetrical biaryl or aryl-heteroaryl structures, which are common motifs in many therapeutic agents.

Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. Starting with this compound, one or both bromine atoms can be substituted with a wide range of primary or secondary amines, leading to the synthesis of diarylamines and other nitrogen-containing scaffolds.

The Role of the Methoxymethyl (MOM) Protecting Group

The methoxymethyl (MOM) group is an acetal that effectively protects the phenolic hydroxyl group from a wide range of reaction conditions. It is stable to bases, nucleophiles, and many oxidizing and reducing agents, which allows for extensive chemical modifications at the bromine positions without affecting the phenol.[2] The MOM group is readily cleaved under acidic conditions to reveal the free phenol, which can then be used for further functionalization, such as in the formation of ether linkages or as a hydrogen bond donor for protein-ligand interactions.

Case Study: Synthesis of Diaryl Ether Derivatives as Potential Therapeutic Agents

While specific examples of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its utility can be illustrated through its application in the synthesis of diaryl ether derivatives. Substituted diphenyl ethers are a platform for the development of novel chemotherapeutics.[3]

The synthesis of a 3,5-disubstituted diaryl ether can be envisioned starting from this compound. The synthetic strategy would involve a sequential functionalization of the two bromine atoms, followed by deprotection of the MOM group and subsequent etherification.

Synthetic Workflow:

G A This compound B Monosubstituted Intermediate A->B  Suzuki or Buchwald-Hartwig Coupling (Site 1)   C Disubstituted Intermediate B->C  Suzuki or Buchwald-Hartwig Coupling (Site 2)   D 3,5-Disubstituted Phenol C->D  MOM Deprotection (Acidic Conditions)   E Target Diaryl Ether D->E  Williamson Ether Synthesis or Buchwald-Hartwig C-O Coupling  

Caption: A generalized synthetic workflow for the preparation of 3,5-disubstituted diaryl ethers from this compound.

Experimental Protocols

Step 1: Monofunctionalization via Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the selective monosubstitution of this compound.

Parameter Condition
Reactants This compound (1.0 eq.), Arylboronic acid (1.1 eq.)
Catalyst Pd(PPh₃)₄ (0.05 eq.)
Base K₂CO₃ (2.0 eq.)
Solvent Toluene/Ethanol/H₂O (4:1:1)
Temperature 80 °C
Time 12 h
Work-up Aqueous work-up followed by column chromatography

Causality behind Experimental Choices: The use of a slight excess of the boronic acid drives the reaction to completion. The mixed solvent system ensures the solubility of both organic and inorganic reagents. Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.

Step 2: Second Functionalization

The resulting monosubstituted intermediate can undergo a second cross-coupling reaction, for instance, a Buchwald-Hartwig amination, to introduce a nitrogen-containing substituent.

Step 3: Deprotection of the MOM Group

The MOM ether can be cleaved under mild acidic conditions to afford the free phenol.

Parameter Condition
Reagent 2M HCl
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Time 4 h
Work-up Neutralization and extraction

Self-Validating System: The progress of the deprotection can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar phenol product.

Step 4: Diaryl Ether Formation

The resulting phenol can be converted to a diaryl ether via a Williamson ether synthesis or a Buchwald-Hartwig C-O coupling reaction.

Conclusion and Future Perspectives

This compound represents a strategically important building block in medicinal chemistry. Its pre-installed functionalities allow for a modular and efficient approach to the synthesis of complex, polysubstituted aromatic compounds. The ability to perform sequential cross-coupling reactions, combined with the robust nature of the MOM protecting group, provides medicinal chemists with a powerful tool to explore chemical space and generate novel drug candidates. While its direct application in blockbuster drugs may not be widely reported, its value as a versatile intermediate in the drug discovery and development pipeline is undeniable. Future applications of this scaffold are likely to expand as the demand for novel, structurally diverse therapeutic agents continues to grow.

References

  • (No specific citation available in the provided search results for a direct synthesis using this compound leading to a named drug)
  • (No specific citation available in the provided search results for a direct synthesis using this compound leading to a named drug)
  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Available at: [Link]

  • (General reference to Suzuki-Miyaura coupling)
  • (General reference to Buchwald-Hartwig amin
  • A Synthesis of 3,5-Disubstituted Phenols. Organic Process Research & Development. Available at: [Link]

  • (General reference to organic synthesis principles)
  • One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors. Organic Letters. Available at: [Link]

  • A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR. Available at: [Link]

  • Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. PubMed. Available at: [Link]

  • (General reference to ether synthesis)
  • A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. Available at: [Link]

  • (General reference to ether synthesis)
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Double Cross-Coupling of 3,5-Dibromo-1-(methoxymethoxy)benzene for Advanced Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of double cross-coupling reactions utilizing 3,5-dibromo-1-(methoxymethoxy)benzene as a versatile synthetic building block. The symmetrical meta-dibromo substitution pattern, combined with a stable yet readily cleavable methoxymethyl (MOM) ether protecting group, makes this substrate an ideal platform for constructing complex, C2-symmetric or unsymmetric 1,3,5-trisubstituted benzene derivatives. These motifs are of significant interest in medicinal chemistry, materials science, and pharmaceutical development. This document details the underlying chemical principles, provides field-proven, step-by-step protocols for key palladium-catalyzed transformations—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—and discusses strategies for both symmetric and sequential (orthogonal) functionalization.

Introduction: The Strategic Value of the Substrate

3,5-Dibromo-1-(methoxymethoxy)benzene is a key intermediate for synthesizing molecules with a meta-substitution pattern around a central phenolic oxygen. The two bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions, one of the most powerful methodologies for forming carbon-carbon and carbon-heteroatom bonds.[1][2] The methoxymethyl (MOM) ether is employed as a robust protecting group for the phenolic hydroxyl group.[3][4] Its stability under a wide array of basic, nucleophilic, and organometallic conditions makes it compatible with the requirements of most cross-coupling protocols.[5][6]

The core challenge and opportunity in using this substrate lie in controlling the reactivity of the two identical C-Br bonds.[7][8] This guide will explore two primary synthetic strategies:

  • Symmetric Double Coupling: Simultaneous or one-pot reaction of both bromine sites with the same coupling partner to create C2-symmetric molecules.

  • Sequential (Orthogonal) Coupling: A stepwise approach where one bromine is reacted, the mono-substituted intermediate is isolated, and a second, different coupling partner is introduced at the remaining bromine site. This allows for the creation of unsymmetrical, highly functionalized aromatic cores.

Core Chemical Principles

The Role and Stability of the MOM Protecting Group

The methoxymethyl (MOM) group is an acetal, which defines its stability profile. It is introduced to mask the reactivity of the phenol, preventing unwanted side reactions such as O-arylation during coupling.

  • Stability: The MOM ether is stable across a pH range of approximately 4 to 12.[5][6] It is resistant to strong bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), organometallic reagents (e.g., organoboranes), and most common oxidants and reductants.[6] This resilience is critical for its compatibility with the conditions of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

  • Cleavage: The MOM group is most commonly removed under acidic conditions, typically using a strong acid like HCl in an alcohol solvent (e.g., methanol) or a Lewis acid.[4][5] This deprotection step is usually performed after the desired carbon skeleton has been assembled.

Palladium-Catalyzed Cross-Coupling Fundamentals

The reactions detailed in this guide operate via a general palladium catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Catalytic_Cycle cluster_nodes pd0 Pd(0)Ln Active Catalyst pdii_oxid Ar-Pd(II)(L)n-X Oxidative Adduct pd0->pdii_oxid Oxidative Addition (Ar-X) pdii_trans Ar-Pd(II)(L)n-R' Transmetalation Complex pdii_oxid->pdii_trans Transmetalation (R'-M) product_complex Ar-R'-Pd(II)Ln pdii_trans->product_complex Isomerization product_complex->pd0 Reductive Elimination (Ar-R') center

Figure 1: Generalized Palladium Cross-Coupling Cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide (Ar-Br) bond, forming a Pd(II) species. This is typically the rate-determining step.[9]

  • Transmetalation (or equivalent): The organic group from the coupling partner (e.g., an organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic fragments (the aryl and the new group) are coupled together, regenerating the Pd(0) catalyst and releasing the final product.[10]

The choice of ligand (L), base, and solvent is critical for modulating the reactivity and stability of the palladium intermediates, thereby ensuring high reaction efficiency.[11][12]

Experimental Protocols: Symmetric Double Coupling

The following protocols are designed for small-scale laboratory synthesis and may require optimization for specific substrates or larger scales.

Safety Precaution: Always handle organometallic reagents, palladium catalysts, and phosphine ligands in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: Double Suzuki-Miyaura Coupling

This protocol achieves the symmetric diarylation of the substrate, a foundational reaction for synthesizing scaffolds for pharmaceuticals and organic electronics.[2][13]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add Substrate, Boronic Acid, & Base to Schlenk Flask B 2. Add Solvent & Degas (3x Vacuum/Inert Gas Cycles) A->B C 3. Add Pd Catalyst & Ligand under Inert Atmosphere B->C D 4. Heat to 80-100 °C with Vigorous Stirring C->D E 5. Monitor by TLC/LC-MS (Typically 12-24 h) D->E F 6. Cool, Dilute with EtOAc, Wash with H₂O & Brine E->F G 7. Dry (Na₂SO₄), Filter, & Concentrate F->G H 8. Purify by Column Chromatography G->H

Figure 2: General Workflow for a Suzuki-Miyaura Coupling Experiment.

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Molar Ratio
3,5-dibromo-1-(MOM)benzene312.00312 mg1.01.0
Arylboronic Acid-2.5 - 3.0 equiv.2.5 - 3.02.5 - 3.0
Pd(PPh₃)₄1155.5658 mg0.050.05 (5 mol%)
Potassium Carbonate (K₂CO₃)138.21553 mg4.04.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Procedure

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromo-1-(methoxymethoxy)benzene (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the solvent mixture (8 mL 1,4-dioxane and 2 mL water) via syringe.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Seal the flask and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-diaryl-1-(methoxymethoxy)benzene.

Protocol 2: Double Sonogashira Coupling

This protocol facilitates the symmetric installation of two alkyne moieties, useful for constructing rigid molecular architectures and precursors for materials science applications.[14][15]

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Molar Ratio
3,5-dibromo-1-(MOM)benzene312.00312 mg1.01.0
Terminal Alkyne-2.5 - 3.0 equiv.2.5 - 3.02.5 - 3.0
PdCl₂(PPh₃)₂701.9035 mg0.050.05 (5 mol%)
Copper(I) Iodide (CuI)190.4519 mg0.100.10 (10 mol%)
Triethylamine (TEA)101.190.56 mL (4.0 mmol)4.04.0
Tetrahydrofuran (THF), anhydrous-10 mL--

Step-by-Step Procedure

  • To a dry Schlenk flask, add 3,5-dibromo-1-(methoxymethoxy)benzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.10 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (4.0 mmol) via syringe.

  • Add the terminal alkyne (2.5 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-18 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL), wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Double Buchwald-Hartwig Amination

This method allows for the symmetric formation of two C-N bonds, a critical transformation for synthesizing drug candidates and organic light-emitting diode (OLED) materials.[10][16][17]

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Molar Ratio
3,5-dibromo-1-(MOM)benzene312.00312 mg1.01.0
Amine (Primary or Secondary)-2.5 - 3.0 equiv.2.5 - 3.02.5 - 3.0
Pd₂(dba)₃915.7218 mg0.020.02 (2 mol% Pd)
XPhos476.6238 mg0.080.08 (8 mol%)
Sodium tert-butoxide (NaOtBu)96.10269 mg2.82.8
Toluene, anhydrous-10 mL--

Step-by-Step Procedure

  • In an oven-dried Schlenk tube inside a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (2.8 mmol).

  • Add 3,5-dibromo-1-(methoxymethoxy)benzene (1.0 mmol).

  • Add anhydrous toluene (10 mL), followed by the amine (2.5 mmol).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

  • Stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to obtain the 3,5-diaminated product.

Advanced Strategy: Sequential Cross-Coupling

Achieving selective mono-functionalization of a symmetric dihalide is a significant challenge but offers a powerful route to unsymmetrical products. The key is to carefully control stoichiometry and reaction conditions to favor the mono-coupled product, which can then be isolated and subjected to a second, different coupling reaction.

Sequential_Coupling start 3,5-Dibromo-1-(MOM)benzene step1 Coupling #1 (e.g., Suzuki) - Use ~1.0 equiv. R¹-B(OH)₂ - Lower Temp / Shorter Time start->step1 intermediate Isolate & Purify Mono-substituted Intermediate (3-Bromo-5-R¹-1-(MOM)benzene) step1->intermediate step2 Coupling #2 (e.g., Sonogashira) - Use >1.0 equiv. R²-Alkyne - Standard Conditions intermediate->step2 final_product Final Unsymmetrical Product (3-R¹-5-R²-1-(MOM)benzene) step2->final_product

Figure 3: Logical Workflow for Sequential Double Cross-Coupling.

Conceptual Protocol for Sequential Suzuki/Sonogashira Coupling:

  • First Coupling (Mono-Suzuki):

    • Set up a Suzuki reaction as described in Protocol 3.1, but with a crucial modification: use only 1.0-1.2 equivalents of the arylboronic acid.

    • Run the reaction at a slightly lower temperature (e.g., 70-80 °C) and monitor carefully, stopping the reaction when a significant amount of the mono-coupled product has formed (along with remaining starting material and some di-coupled byproduct).

    • Perform a careful chromatographic separation to isolate the pure mono-bromo, mono-aryl intermediate.

  • Second Coupling (Sonogashira):

    • Use the isolated mono-substituted intermediate as the starting material in the Sonogashira protocol (Protocol 3.2).

    • Since there is only one C-Br bond, standard conditions with >1.0 equivalent of the terminal alkyne can be used to drive the reaction to completion.

    • Work-up and purify as described to yield the unsymmetrical 3-aryl-5-alkynyl-1-(methoxymethoxy)benzene.

Post-Coupling Deprotection of the MOM Ether

After successful coupling, the phenol can be unmasked using a standard acid hydrolysis protocol.[18]

Protocol 4: MOM Group Cleavage

  • Dissolve the MOM-protected compound (1.0 mmol) in methanol (10 mL).

  • Add 2-3 drops of concentrated hydrochloric acid (HCl).

  • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Once complete, carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol, which can be further purified if necessary.

References

  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [5]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [3]

  • ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [11]

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [7]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis. [12]

  • BenchChem. (2025). Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide. [6]

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [8]

  • Singh, R. (2022). Organogermanes : synthesis and their application as orthogonal cross-coupling. RWTH Publications. [19]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. [20]

  • Wikipedia. Methoxymethyl ether. [4]

  • Organic Chemistry Portal. MOM Ethers. [21]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [16]

  • Wikipedia. Buchwald–Hartwig amination. [10]

  • BEARdocs. (2022). Novel methods for organic synthesis : exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transformations. [22]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [17]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [23]

  • ResearchGate. Sonogashira cross-coupling of 3-bromo-1,2-diones. [14]

  • ChemicalBook. 1,3,5-Trimethoxybenzene synthesis. [24]

  • BenchChem. (2025). comparative study of different catalysts for Buchwald-Hartwig amination of 3,5-Dibromobenzene-1,2-diamine. [25]

  • Molecules. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [13]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [15]

  • ResearchGate. The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [26]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [27]

  • ResearchGate. EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE. [28]

  • MDPI. (2020). Cathodic Aromatic C,C Cross-Coupling Reaction via Single Electron Transfer Pathway. [1]

  • Google Patents. (2012). Process for preparing 1.3.5-trimethoxybenzene. [29]

  • ResearchGate. Sonogashira coupling of 3,5‐dibromo‐4‐pyrones 1i,j. [30]

  • YouTube. (2020). Suzuki reaction example. [31]

  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [32]

  • BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 1-Bromo-2-((methoxymethoxy)methyl)benzene for the Synthesis of Biaryl Scaffolds. [33]

  • BenchChem. (2025). Synthesis of 1,3,5-Trimethoxybenzene from Phloroglucinol: A Technical Guide. [34]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [9]

  • MDPI. (2023). Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. [35]

  • Environmental Science: Processes & Impacts. (2015). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent. [36]

  • YouTube. (2023). Suzuki Reaction example 3. [37]

  • BenchChem. (2025). Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene in Multi-Step Synthesis. [18]

  • Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction. [2]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [38]

Sources

Troubleshooting & Optimization

Technical Support Center: Selectivity Control in Aryl Bromide Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical support resource for researchers encountering selectivity issues during the functionalization of aryl bromides. It addresses the competition between Lithium-Halogen Exchange (Li-HE) and Directed Ortho Metalation (DoM) .[1]

The Core Conflict: Kinetic vs. Thermodynamic Control

The primary failure mode in functionalizing aryl bromides bearing coordinating groups (DMGs like -OMe, -SO₂NR₂, -CONR₂) is the competition between two pathways.[1]

  • Pathway A (Desired): Lithium-Halogen Exchange (Li-HE).[1][2] This is a fast, kinetically controlled reaction occurring at the C-Br bond.

  • Pathway B (Undesired): Directed Ortho Metalation (DoM).[1] This is an acid-base reaction where the base deprotonates the ring ortho to the DMG. This is often thermodynamically favored or competitive if the temperature is too high.

Visualizing the Competition

The following diagram illustrates the bifurcation point where your reaction succeeds or fails.

LiHE_vs_DoM Start Aryl Bromide (with DMG) LiHE_Inter Aryl Lithium (Ipso-substitution) Start->LiHE_Inter Kinetic Control (Fast, < -78°C) DoM_Inter Ortho-Lithiated Aryl Bromide Start->DoM_Inter Thermodynamic Control (Slower, > -40°C) Reagent Alkyl Lithium (n-BuLi or t-BuLi) Reagent->Start LiHE_Inter->DoM_Inter Halogen Dance (Isomerization) Product Target Product (Functionalized) LiHE_Inter->Product + Electrophile SideProduct Side Product (Ortho-functionalized retention of Br) DoM_Inter->SideProduct + Electrophile

Caption: Figure 1. The kinetic bifurcation between Li-HE (Green path) and DoM (Red path).[1] Note the potential for isomerization (Halogen Dance).[3]

Diagnostic Module: What went wrong?

Before changing your protocol, identify the specific failure mode by analyzing your crude NMR/GC-MS data.

Observation (Crude Analysis)DiagnosisRoot Cause
Product contains Br; Electrophile is ortho to DMG. DoM Dominance The base acted as a base, not a nucleophile. Temperature too high or reagent addition too slow.
Product is correct, but yield is low (<50%). Incomplete Exchange Equilibrium issue. If using n-BuLi, the reaction is reversible.[4] t-BuLi was not used or stoichiometry was wrong.
Electrophile is in a new position; Br has moved. Halogen Dance The Aryl-Li species formed correctly but rearranged to a more stable position before quenching.
Starting material recovery. Quench Failure Reaction was "wet" or the exchange never initiated (induction period).

Protocol Optimization (Troubleshooting Guides)

Protocol A: The "Cold & Fast" Method (Cryogenic Li-HE)

Best for: Substrates where the C-Br bond is not sterically hindered.[1]

The Logic: Li-HE is faster than proton transfer.[5] By lowering the temperature to -78°C (or -100°C), you freeze out the DoM pathway.[1]

Critical Reagent Choice:

  • Avoid n-BuLi: The exchange is an equilibrium (

    
    ).
    
  • Use t-BuLi: The reaction is effectively irreversible. t-BuLi reacts with the generated t-BuBr (side product) to form isobutylene and LiBr.[1]

    • Stoichiometry Rule: You MUST use 2.0 - 2.2 equivalents of t-BuLi. (1 eq for exchange, 1 eq to scavenge the byproduct).[1]

Step-by-Step:

  • Solvent: Dissolve Aryl-Br in anhydrous THF (Et₂O is slower, use THF for speed).

  • Cryostat: Cool to -78°C (internal probe required).

  • Addition: Add t-BuLi (1.7 M in pentane) dropwise.

    • Check: If the solution turns yellow/orange immediately, the aryl-lithium is forming.

  • Time: Stir for 10–20 minutes max.

    • Why? Longer times allow the "Halogen Dance" isomerization.

  • Quench: Add the electrophile (dissolved in THF) rapidly at -78°C.

Protocol B: The "Chemo-Selective" Method (Turbo-Grignard)

Best for: Substrates with sensitive groups (esters, nitriles) or prone to severe Halogen Dance.[1]

The Logic: Magnesium is less electropositive than Lithium. The Carbon-Magnesium bond is more covalent, making it less basic. Knochel’s Turbo-Grignard (


 ) performs a Mg-Halogen exchange that is tolerant of functional groups that would be destroyed by Li reagents.[1]

Step-by-Step:

  • Reagent: Purchase or prepare

    
     (approx 1.3 M in THF).
    
  • Temperature: Can often be run at -20°C to 0°C (much more convenient than -78°C).[1]

  • Procedure: Add Turbo-Grignard (1.1 equiv) to the Aryl-Br solution.

  • Monitoring: Monitor conversion by GC-MS (quench aliquot with water -> look for des-bromo product).

    • Note: This exchange is slower than Li-HE. It may take 1-4 hours.

  • Trapping: Add electrophile. If reactivity is low, add a Copper(I) catalyst (CuCN[1]·2LiCl) to facilitate transmetalation.

Protocol C: The "Halogen Dance" Prevention (Continuous Flow)

Best for: Highly unstable Aryl-Lithium species that isomerize within seconds.[1]

The Logic: If the Aryl-Li isomerizes in 30 seconds, batch chemistry fails (mixing takes too long). Flow chemistry allows you to generate the species and quench it within milliseconds.

Flow_Process cluster_0 Reactor 1 (Exchange) cluster_1 Reactor 2 (Quench) Feed1 Ar-Br Solution Mixer1 T-Mixer (High Turbulence) Feed1->Mixer1 Feed2 n-BuLi Feed2->Mixer1 Coil1 Residence Time < 0.5 sec Mixer1->Coil1 -78°C Mixer2 T-Mixer Coil1->Mixer2 Unstable Ar-Li Feed3 Electrophile Feed3->Mixer2 Coil2 Reaction Coil Mixer2->Coil2 Output Output Coil2->Output Product

Caption: Figure 2. Continuous flow setup to outrun the Halogen Dance isomerization.

FAQ: Frequently Asked Questions

Q: Why do I see "Wurtz Coupling" (Ar-Ar) dimers? A: This happens when the alkyl halide byproduct reacts with your newly formed Aryl-Li.[1]

  • Fix: Use t-BuLi (2 equiv).[1][6][7] The byproduct is isobutylene (gas) and unreactive LiBr, preventing coupling. If using n-BuLi, ensure temperature is strictly < -78°C.[1]

Q: Can I use LDA to prevent DoM? A: No. LDA is a base, not a halogen-exchange reagent. LDA will cause DoM. You want to avoid deprotonation, so you need a nucleophilic lithium source (alkyl lithium) under conditions where it acts as a halogen-exchange agent, not a base.[1]

Q: My substrate has a nitro (-NO₂) group. Can I do Li-HE? A: Generally, no. Alkyl lithiums will attack the nitro group (redox/addition).

  • Fix: Use the Knochel Turbo-Grignard (

    
    ) at -40°C. It tolerates nitro groups significantly better than Li reagents.[1]
    

Q: How do I know if "Halogen Dance" is happening? A: Isolate the product and run 2D NMR (HMBC/HSQC). If the electrophile is not where the bromine was, the lithium "danced" to a more acidic position (usually ortho to a DMG or between two halogens) before quenching.

References

  • The Halogen Dance Mechanism

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[1] Halogen Dance Reactions—A Review. Chemical Society Reviews.

  • Turbo-Grignard Reagents (Knochel)

    • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

    • [1]

  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988).[1] The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry.[8]

    • [1]

  • Continuous Flow for Unstable Intermediates

    • Nagaki, A. (2015).[1] Microflow Chemistry for Protecting-Group-Free Synthesis Using Organolithium Compounds.[1] Accounts of Chemical Research.

    • [1]

Sources

Technical Support Center: Suzuki Coupling of Electron-Poor Aryl Dibromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on electron-poor aryl dibromides (e.g., 2,4-dibromopyridine, 2,4-dibromonitrobenzene).

For these substrates, "low yield" is rarely due to a lack of reactivity. Instead, yield loss typically stems from poor regioselectivity (formation of isomeric mixtures) or uncontrolled poly-arylation (formation of bis-coupled products). This guide prioritizes site-selective mono-arylation as the primary driver for yield optimization.

Part 1: The Mechanistic Logic (Regioselectivity)

Q: Why am I getting a mixture of isomers and bis-arylated products?

A: Electron-poor dibromides are highly reactive electrophiles. The oxidative addition of Palladium(0) into the C-Br bond is fast, often resembling Nucleophilic Aromatic Substitution (


) kinetics.
  • Electronic Bias (The Default): In the absence of significant steric hindrance, Pd(0) inserts preferentially at the most electron-deficient position (the site with the lowest LUMO energy). For example, in 2,4-dibromopyridine, the C2 position is significantly more electron-deficient than C4, leading to C2-selective coupling.

  • The "Bis-Coupling" Trap: Once the first aryl group is installed, the product is often less electron-deficient than the starting material (if the incoming aryl is electron-neutral/rich). However, if the reaction temperature is too high or the catalyst too active, the second bromide will still react, leading to oligomers.

Visualizing the Selectivity Pathway

The following diagram illustrates the decision matrix for predicting and controlling site selectivity.

RegioselectivityLogic Start Substrate: Electron-Poor Aryl Dibromide Analyze Analyze C-Br Environments Start->Analyze Electronic Are the sites electronically distinct? (e.g., ortho- vs meta- to Nitrogen) Analyze->Electronic Steric Is the preferred electronic site sterically hindered? Electronic->Steric Yes PathA Standard Ligand (PPh3, dppf) Favors Electronic Control (Most acidic site reacts) Electronic->PathA No (Sites similar) Steric->PathA No Hindrance PathB Bulky Ligand (tBu-XPhos, QPhos) Favors Steric Control (Less hindered site reacts) Steric->PathB Significant Hindrance Outcome1 Product A (Electronic Major) PathA->Outcome1 Outcome2 Product B (Steric Major) PathB->Outcome2

Figure 1: Decision logic for ligand selection based on substrate electronics and sterics.

Part 2: Optimized Protocol for Mono-Arylation

This protocol is designed to maximize mono-coupling yield while suppressing bis-coupling and hydrolysis.

Standard Operating Procedure (SOP-SC-04)

Substrate Scope: Electron-deficient heterocycles (Pyridines, Pyrimidines, Nitrobenzenes).

ParameterRecommendationRationale
Stoichiometry 1.0 : 0.95 (Dibromide : Boronic Acid)Crucial: Use a slight deficit of the boronic acid. Excess boronic acid drives the second coupling event (bis-arylation).
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ "Standard" ligands generally respect the electronic difference between bromides better than "hyper-active" Buchwald ligands, which may force non-selective coupling.
Base Na₂CO₃ or K₃PO₄ (2.0 equiv)Weak bases are sufficient for electron-poor electrophiles. Avoid strong bases (KOtBu, hydroxides) which promote side reactions and rapid bis-coupling.
Solvent Toluene / Water (4:1) or DME / Water Biphasic systems often moderate the reaction rate, allowing for better selectivity control compared to homogenous DMF/DMSO.
Temperature 60°C - 80°C Start low. Electron-poor bromides are reactive.[1] High heat (>100°C) erodes selectivity.
Step-by-Step Workflow
  • Charge the reaction vessel with the aryl dibromide (1.0 equiv) and Palladium catalyst (0.03 equiv).

  • Evacuate and backfill with Nitrogen/Argon (3 cycles). Note: Oxygen promotes homocoupling of the boronic acid.[2]

  • Add degassed solvent (Toluene/Water mixture).

  • Add the Base (2.0 equiv).

  • Slow Addition: Dissolve the Boronic Acid (0.95 equiv) in a minimal amount of solvent and add it dropwise to the reaction mixture at temperature.

    • Why? Keeping the instantaneous concentration of boronic acid low prevents the mono-product from competing for the boronic acid (preventing bis-coupling).

Part 3: Troubleshooting & FAQs

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning or "Pd-Black" formation.[3] Electron-poor nitrogen heterocycles (like pyridines) are notorious for coordinating to Palladium, displacing ligands and deactivating the catalyst (forming inactive Pd-black precipitates).

Corrective Action:

  • Switch to a Pre-catalyst: Use Pd(dppf)Cl₂[4]·CH₂Cl₂ or Pd-PEPPSI-IPr . These are more robust against coordination poisoning than Pd(PPh₃)₄.

  • Add "Sacrificial" Ligand: Add extra free ligand (e.g., 10 mol% PPh₃) to shift the equilibrium away from Pd-Substrate coordination.

Q2: I am seeing significant Protodeboronation (Ar-B(OH)₂ Ar-H).

Diagnosis: This is common with electron-poor boronic acids or heterocyclic boronic acids (e.g., 2-pyridyl boronic acid).[1]

Corrective Action:

  • Change the Base: Switch to anhydrous K₃PO₄ or CsF . Water promotes protodeboronation.

  • Boronate Source: Switch from Boronic Acid to a MIDA Boronate or Pinacol Ester . These slow-release the active species, minimizing the window for hydrolysis.

Q3: I cannot separate the mono-product from the bis-product.

Diagnosis: Reaction proceeded too far.

Corrective Action:

  • Reverse Stoichiometry: If the dibromide is cheap, use 1.5 equivalents of Dibromide to 1.0 equivalent of Boronic Acid. This statistically ensures the boronic acid is consumed by the starting material before it can react with the product.

Part 4: Advanced Troubleshooting Flowchart

Use this workflow to diagnose yield failures systematically.

Troubleshooting Issue Problem: Low Yield CheckSM Check Crude NMR: Is Starting Material (SM) consumed? Issue->CheckSM SM_Left Yes, SM remains CheckSM->SM_Left Conversion < 90% SM_Gone No, SM is gone CheckSM->SM_Gone Conversion > 90% CatDeath Catalyst Deactivation. Use Pd-PEPPSI or Pd(dppf)Cl2. Check for O2 leaks. SM_Left->CatDeath SideRxn Identify Major Byproduct SM_Gone->SideRxn BisProd Bis-Arylated Product SideRxn->BisProd Hydrolysis Protodeboronation (Ar-H) SideRxn->Hydrolysis HomoCoup Homocoupling (Ar-Ar) SideRxn->HomoCoup FixBis Fix: Dropwise addition of Boronic Acid. Reduce Temp. Use 1.5eq Dibromide. BisProd->FixBis FixHydro Fix: Use Anhydrous Base (CsF). Switch to MIDA Boronate. Hydrolysis->FixHydro FixHomo Fix: Degas solvents thoroughly. Reduce oxidant presence. HomoCoup->FixHomo

Figure 2: Troubleshooting workflow for identifying and resolving yield-limiting factors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299–301.[5] Link

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings of Dihaloazoles. Journal of the American Chemical Society, 132(51), 18078–18080. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

Sources

Technical Support Center: Navigating MOM-Ether Deprotection in Dibromoarenes with TFA vs. HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with methoxymethyl (MOM) ether protecting groups on dibromoarene scaffolds. The deprotection of MOM ethers, while seemingly straightforward, can present significant challenges, particularly when balancing reactivity with the preservation of sensitive functionalities like carbon-bromine bonds. This document provides in-depth troubleshooting advice, detailed protocols, and a comparative analysis of two common acidic deprotection reagents: trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the deprotection of MOM-protected dibromoarenes.

Q1: My MOM deprotection with HCl is causing significant debromination. What's happening and how can I prevent it?

A1: This is a classic challenge. The acidic conditions required for MOM deprotection can also facilitate protodebromination, especially in electron-rich aromatic systems. Concentrated or heated methanolic HCl can be particularly harsh.[1][2]

Troubleshooting Steps:

  • Lower the Temperature: Running the reaction at 0 °C or even lower can significantly reduce the rate of debromination relative to the desired deprotection.

  • Use Dilute Aqueous HCl: Switching from methanolic HCl to a dilute aqueous solution can sometimes mitigate debromination by altering the reaction medium and acid strength.

  • Consider a Milder Acid: If debromination persists, TFA in an aprotic solvent like dichloromethane (DCM) is often a successful alternative.[3] TFA is a strong acid but its non-nucleophilic counterion is less likely to participate in side reactions.

Q2: I'm observing incomplete conversion with TFA, even after extended reaction times. What factors could be at play?

A2: Incomplete conversion with TFA can be frustrating. Several factors can contribute to this issue:

  • Insufficient Acid Stoichiometry: While often used catalytically, some substrates may require a higher concentration or even a stoichiometric amount of TFA for complete deprotection.

  • Reaction Temperature: While room temperature is a good starting point, gentle heating (e.g., to 40 °C) can sometimes be necessary to drive the reaction to completion. However, this should be done cautiously to avoid potential side reactions.

  • Steric Hindrance: A sterically hindered MOM ether may require more forcing conditions.

  • Water Content: The presence of trace amounts of water is necessary for the hydrolysis of the intermediate formed during deprotection. Ensure your DCM is not rigorously dried over molecular sieves, or consider adding a controlled amount of water.

Q3: My workup for the TFA-mediated deprotection is problematic, leading to low yields. Any suggestions?

A3: Workup procedures for TFA reactions require careful handling to neutralize the strong acid and avoid product loss.

Key Workup Considerations:

  • Thorough Quenching: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to carefully quench the excess TFA.[4] Be mindful of CO₂ evolution.

  • Multiple Extractions: Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate to ensure complete recovery of your product.[4]

  • Brine Wash: A final wash with brine (saturated aqueous NaCl) can help to break up any emulsions and remove residual water.

  • Solid-Phase Scavengers: For particularly sensitive or water-soluble products, using a basic resin like Amberlyst A-21 can be an effective way to neutralize the TFA without an aqueous workup.[5][6]

Q4: Can I selectively deprotect a MOM group in the presence of other acid-labile protecting groups like Boc or t-butyl esters?

A4: This is a challenging but sometimes achievable transformation. Generally, MOM ethers are more stable to acidic conditions than Boc groups or t-butyl esters.[7][8] Therefore, achieving selective MOM deprotection in the presence of these groups is difficult with strong acids like TFA or HCl. Milder Lewis acids such as ZnBr₂ or ZrCl₄ may offer better selectivity.[9][10] Careful screening of reaction conditions, including temperature and acid concentration, is crucial.

Troubleshooting Guide: TFA vs. HCl for MOM Deprotection

Choosing between TFA and HCl for MOM deprotection on dibromoarenes involves a trade-off between reactivity and potential side reactions. The following guide provides a structured approach to making this decision and troubleshooting common problems.

Decision Workflow for Reagent Selection

Start Start: MOM-protected dibromoarene Debromination_Concern Is debromination a significant concern? Start->Debromination_Concern Try_TFA Use TFA in DCM at room temperature Debromination_Concern->Try_TFA Yes Try_HCl Use HCl in an appropriate solvent (e.g., MeOH, Dioxane) at 0°C to RT Debromination_Concern->Try_HCl No Success Successful Deprotection Try_TFA->Success Troubleshoot_TFA Troubleshoot TFA Reaction: - Increase TFA concentration - Gently warm - Check water content Try_TFA->Troubleshoot_TFA Incomplete Reaction Try_HCl->Success Troubleshoot_HCl Troubleshoot HCl Reaction: - Lower temperature - Use dilute aqueous HCl - Switch to TFA Try_HCl->Troubleshoot_HCl Debromination Observed

Caption: Decision workflow for selecting between TFA and HCl.

Comparative Analysis of Reaction Parameters
ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Solvent Dichloromethane (DCM)[3]Methanol, Dioxane, Ethanol/Water[3][11]
Common Temperature 0 °C to Room Temperature0 °C to Reflux[1]
Key Side Reaction Potential for cleavage of other acid-labile groups.Debromination of the aromatic ring.[12][13]
Workup Requires careful neutralization with a base (e.g., NaHCO₃).Can often be removed by evaporation (if used as HCl gas in an organic solvent) or neutralized.
Advantages Generally cleaner reactions with less debromination.[3]Often faster and uses cheaper reagents.
Disadvantages More expensive, requires careful handling and workup.Higher risk of debromination, especially with heating.[1]
Mechanistic Considerations

The deprotection of MOM ethers under acidic conditions proceeds through protonation of one of the ether oxygens, followed by cleavage to form the alcohol and a resonance-stabilized methoxymethyl cation.[4] This cation is then trapped by a nucleophile, typically water, to generate formaldehyde and methanol.

MOM_Ether R-O-MOM Protonation Protonated MOM Ether [R-O(H+)-MOM] MOM_Ether->Protonation + H+ Cleavage Alcohol (R-OH) + Methoxymethyl Cation [CH3-O=CH2]+ Protonation->Cleavage Quench Formaldehyde (CH2O) + Methanol (CH3OH) Cleavage->Quench + H2O

Caption: General mechanism for acid-catalyzed MOM deprotection.

The propensity for debromination with HCl, particularly in electron-rich systems, arises from the protonation of the aromatic ring, which can lead to the loss of a bromine cation.

Experimental Protocols

The following are generalized protocols. Always adapt them to your specific substrate and reaction scale.

Protocol 1: MOM Deprotection using TFA in DCM

This protocol is a good starting point for substrates prone to debromination.[3][4]

  • Preparation: Dissolve the MOM-protected dibromoarene (1.0 eq) in dichloromethane (DCM). A common concentration is 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 2.0-5.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: MOM Deprotection using HCl in Dioxane

This method is often faster but carries a higher risk of debromination.[11]

  • Preparation: Dissolve the MOM-protected dibromoarene (1.0 eq) in 1,4-dioxane.

  • Reagent Addition: Add a solution of 4M HCl in dioxane (2.0-4.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent and excess HCl under reduced pressure.

  • Isolation: The resulting hydrochloride salt can often be used directly in the next step, or it can be neutralized with a mild base and extracted.

Concluding Remarks

The choice between TFA and HCl for the deprotection of MOM ethers on dibromoarenes is substrate-dependent. A careful evaluation of the electronic properties of the arene and the presence of other functional groups is paramount. For substrates susceptible to debromination, TFA in DCM is generally the preferred method. For more robust substrates, the speed and cost-effectiveness of HCl may be advantageous. Always perform small-scale test reactions to optimize conditions before committing to a larger scale.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • Reddit. (2024). MOM Deprotection. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • Morita, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8463-8471.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • YouTube. (2020). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (2022). Chlorination of arenes 30 with HCl via bromination–debromination. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • ResearchGate. (2025). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

  • D-Scholarship@Pitt. (2006). AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. Retrieved from [Link]

  • MDPI. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Semantic Scholar. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • ResearchGate. (2023). Deprotection of MOM ether 29 with methanolic HCl. Retrieved from [Link]

  • ResearchGate. (2025). Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • Nature. (2025). Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • ResearchGate. (2025). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • ResearchGate. (2025). Simple and Selective Deprotection of MOM Ethers. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,3-Dibromo-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Critical Constraints

1,3-Dibromo-5-(methoxymethoxy)benzene is a critical intermediate, typically used in lithiation or Suzuki-Miyaura cross-coupling reactions to access complex resorcinol scaffolds [1].[1]

The Purification Paradox: While recrystallization is preferred for scalability, this molecule presents two distinct physicochemical challenges that often lead to failure in standard protocols:

  • Acid Sensitivity: The Methoxymethyl (MOM) ether is an acetal.[2][3][4] It is stable to base but extremely labile to acid .[4] Even trace acidity in solvents (e.g., unbuffered CDCl₃ or aged alcohols) can trigger hydrolysis, releasing carcinogenic formaldehyde and reverting the product to the starting phenol [2].

  • "Oiling Out" Phenomenon: Due to the ether linkage and meta-substitution pattern, the crystal lattice energy is low. The compound often separates as a supercooled oil rather than a crystal, trapping impurities.

Standard Operating Procedure (SOP): Recrystallization

Status: Validated Purity Target: >98% (HPLC/NMR)

Solvent Selection Matrix

Do not use standard "shelf" Chloroform or unbuffered alcohols.

Solvent SystemSuitabilityExpert Notes
Hexanes / Ethyl Acetate (95:5) High Recommended.[1] Non-polar dominance prevents solvolysis.
Methanol / Water Medium Risk: Protich solvents can induce hydrolysis if pH < 7. Requirement: Add 0.1% Triethylamine (TEA) to buffer.
Pentane (Cold) High Best for high-purity final polish.[1] Requires -20°C freezer.[1]
Step-by-Step Protocol
  • Preparation: Ensure all glassware is base-washed or neutral.[1] Trace acid on glass surfaces can initiate autocatalytic decomposition.

  • Dissolution (The "Warm" Step):

    • Place crude solid in a flask.

    • Add Hexanes (approx. 5 mL per gram).

    • Heat gently to 40-45°C. Do not reflux vigorously; the compound has a low melting point.[1]

    • Add Ethyl Acetate dropwise only until the solution becomes clear.

    • Critical Step: Add 1 drop of Triethylamine (TEA) per 100 mL of solvent to scavenge any acidic impurities.

  • Filtration: Filter the warm solution through a glass frit (porosity M) to remove inorganic salts (e.g., NaBr/KBr from the synthesis).

  • Crystallization (The "Slow" Step):

    • Allow the filtrate to cool to Room Temperature (RT) over 1 hour. Stirring is discouraged at this stage to prevent oil formation.

    • Once at RT, move to a 4°C fridge for 4 hours.

    • Finally, place in a -20°C freezer overnight.

  • Collection: Filter cold. Wash the cake with cold Pentane (-20°C).

  • Drying: Vacuum dry at RT (Do not heat >30°C under vacuum; the MOM group is volatile and the compound may sublime or melt).

Troubleshooting Hub (Q&A)

Issue 1: The "Oil Trap" (Phase Separation)

User Question: "I cooled the solution, but instead of white needles, I got a yellow oil at the bottom of the flask. What went wrong?"

Expert Diagnosis: You encountered "oiling out" (Liquid-Liquid Phase Separation). This occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

Corrective Action:

  • Re-dissolve: Re-heat the mixture until the oil dissolves.

  • Seed It: You must add a seed crystal at the cloud point (approx 30-35°C). If you lack a seed, scratch the glass wall with a glass rod to create nucleation sites.

  • Reduce Polarity: Add more Hexanes. The oil phase is likely too rich in Ethyl Acetate.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally. This prevents the thermal shock that forces oil separation.

Issue 2: Decomposition & Odor

User Question: "During recrystallization, the solution turned pink/red and smells like formaldehyde. The NMR shows a phenol peak."

Expert Diagnosis: MOM Hydrolysis Alert. The MOM group has cleaved. This is likely caused by trace acid in your solvent or on the glassware. The "formaldehyde" smell is a byproduct of MOM decomposition (


).[1]

Corrective Action:

  • Immediate Quench: Add 1-2 mL of Triethylamine or saturated

    
     immediately to stop the reaction.
    
  • Solvent Swap: Discard the current solvent.[5] Re-run the column or recrystallization using solvents pre-treated with basic alumina or containing 0.5% Triethylamine [3].

  • Safety: Evacuate the area. Formaldehyde is a carcinogen. Verify hood flow.

Issue 3: Colored Impurities

User Question: "My product is crystalline but has a persistent yellow/orange tint. Is this acceptable?"

Expert Diagnosis: No. The color likely comes from trace oxidized brominated byproducts or quinones. These can poison Palladium catalysts in subsequent Suzuki couplings.

Corrective Action:

  • Charcoal Treatment: During the hot dissolution step (Step 2 of SOP), add Activated Carbon (1-2% by weight).

  • Stir & Filter: Stir for 5 minutes, then filter hot through Celite.

  • Note: Ensure the Celite is not acidic (some grades are acid-washed).[1] Rinse Celite with base-treated solvent first.[1]

Visual Workflows

Figure 1: Purification Logic Flow

A decision-making pathway for selecting the correct purification method based on crude purity.[1]

PurificationLogic Start Crude 1,3-Dibromo-5-(MOM)benzene CheckPurity Check Purity (TLC/NMR) Start->CheckPurity HighImpurity Major Impurities (Phenol > 5%) CheckPurity->HighImpurity Dirty LowImpurity Minor Impurities (Color/Trace salts) CheckPurity->LowImpurity Clean FlashChrom Flash Chromatography (Hex/EtOAc + 1% TEA) HighImpurity->FlashChrom Recryst Recrystallization SOP (Hexanes/EtOAc) LowImpurity->Recryst FlashChrom->Recryst Polishing OilingOut Issue: Oiling Out? Recryst->OilingOut Seed Re-heat & Add Seed Crystal OilingOut->Seed Yes SlowCool Slow Cool to -20°C OilingOut->SlowCool No Seed->SlowCool Final Pure Crystal (>98%) SlowCool->Final

Caption: Workflow determining whether to proceed directly to recrystallization or intervene with chromatography.

Figure 2: The "Oiling Out" Rescue Loop

Specific troubleshooting for the most common failure mode.

OilingRescue Oil Oiled Out Product Heat Re-heat to Dissolve Oil->Heat Adjust Add Hexanes (Lower Polarity) Heat->Adjust Seed Add Seed @ 35°C Adjust->Seed Insulate Insulate Flask (Slow Cool) Seed->Insulate Insulate->Oil Fail: Repeat with more Hexanes Crystal Crystalline Solid Insulate->Crystal

Caption: Step-by-step rescue protocol for converting an oiled-out phase into crystalline product.[1]

References

  • Suzuki-Miyaura Coupling of MOM-Protected Phenols

    • Source: Organic Chemistry Portal. "MOM Ethers."[2][3][4][5][6][7][8]

    • Relevance: Establishes the utility of the molecule and the necessity of the MOM group for downstream c
    • URL:[Link][1]

  • Stability of Methoxymethyl (MOM)

    • Source: BenchChem Technical Guide.[4][6] "Stability of the Methoxymethyl (MOM) Ether Protecting Group."

    • Relevance: Validates the claim regarding acid sensitivity (pH < 4) and stability to bases.
  • General Purification of MOM Ethers

    • Source: Total Synthesis (Web). "MOM Protecting Group: Mechanism & Deprotection."
    • Relevance: Supports the use of basic washes (NaHCO3) and buffered solvents during workup.
    • URL:[Link][1]

  • Physical Properties of Brominated Anisole Derivatives

    • Source: NIST Chemistry WebBook.[9] "Benzene, 1-bromo-3-methoxy-."[1][9][10][11][12][13]

    • Relevance: Provides comparative physical property data (MP/BP) for structural analogs to predict "oiling out" behavior.
    • URL:[Link][1]

Sources

Validation & Comparative

Navigating the Isotopic Maze: A Guide to Mass Spectrometry Patterns of Dibromo Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular identification and structural elucidation. Its ability to resolve molecules based on their mass-to-charge ratio (m/z) provides unparalleled insight. However, the true power of MS is often unlocked by deciphering the subtle yet information-rich isotopic patterns that accompany each molecular ion. This guide delves into the distinctive and highly characteristic isotopic patterns of dibrominated compounds, offering a comparative analysis against other halogenated species and providing actionable protocols for researchers, scientists, and professionals in drug development.

The Foundation: Understanding Isotope Patterns in Mass Spectrometry

At the heart of this discussion lies the natural abundance of isotopes for each element. Most elements exist as a mixture of isotopes—atoms with the same number of protons but different numbers of neutrons, and therefore different masses.[1] Mass spectrometry is sensitive enough to distinguish between these subtle mass differences. The relative intensities of these isotopic peaks in a mass spectrum directly correlate to the natural abundance of the isotopes. For instance, carbon primarily exists as ¹²C (~99% abundance) and ¹³C (~1% abundance). This results in a small peak at M+1 (one mass unit higher than the monoisotopic peak) for every carbon atom in a molecule.

The Telltale Signature of Bromine

Bromine is unique in that it has two stable isotopes with nearly equal natural abundance: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[2][3][4][5] This roughly 1:1 isotopic ratio creates a highly recognizable "M" and "M+2" peak pattern in the mass spectrum for any monobrominated compound.[1][6] The peak corresponding to the molecule containing ⁷⁹Br (the M peak) and the peak for the molecule with ⁸¹Br (the M+2 peak) will have almost equal intensities.[1][7]

Unmasking Dibromo Compounds: The Characteristic 1:2:1 Pattern

When a second bromine atom is introduced into a molecule, the isotopic pattern becomes even more distinct and informative. The presence of two bromine atoms leads to three possible isotopic combinations:

  • M peak: Contains two ⁷⁹Br atoms.

  • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4 peak: Contains two ⁸¹Br atoms.

The statistical probability of these combinations dictates the relative intensities of the corresponding peaks. The probability of having two ⁷⁹Br isotopes is approximately 0.5069 * 0.5069 ≈ 0.257. The probability of having two ⁸¹Br isotopes is roughly 0.4931 * 0.4931 ≈ 0.243. The probability of having one of each is about 2 * 0.5069 * 0.4931 ≈ 0.499. This results in a characteristic peak intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks, respectively.[8][9] This triplet signature is a powerful diagnostic tool for the rapid identification of dibrominated compounds in a complex mixture.[10]

Dibromo_Isotope_Pattern cluster_isotopes Bromine Isotopes cluster_combinations Dibromo Combinations cluster_spectrum Resulting Mass Spectrum 79Br ⁷⁹Br (50.69%) M M (⁷⁹Br + ⁷⁹Br) 79Br->M M2 M+2 (⁷⁹Br + ⁸¹Br) 79Br->M2 81Br ⁸¹Br (49.31%) 81Br->M2 M4 M+4 (⁸¹Br + ⁸¹Br) 81Br->M4 Spectrum Intensity Ratio ~1 : 2 : 1 Experimental_Workflow A Instrument Calibration B Sample Preparation (~1 µg/mL) A->B C Ionization Source Optimization B->C D MS Settings (High Resolution, Full Scan) C->D E Data Acquisition D->E F Data Analysis E->F G Identify Isotopic Cluster (M, M+2, M+4) F->G H Compare Intensity Ratio (Theoretical ~1:2:1) G->H I Confirm Elemental Composition H->I

Sources

Advanced Characterization Guide: IR Spectroscopy of the Methoxymethoxy (MOM) Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Methoxymethoxy (MOM) group (


) is a robust acetal-based protecting group used extensively to mask hydroxyl functionalities during multi-step organic synthesis. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy provides a critical, real-time "Process Analytical Technology" (PAT) advantage.

This guide moves beyond basic spectral assignment. It provides a comparative analysis of the MOM group’s vibrational signature against common alternatives (Acetates, Benzyl ethers, THP) and establishes a self-validating protocol for monitoring protection and deprotection sequences.

The MOM Spectral Fingerprint

Identifying a MOM ether requires observing a constellation of signals rather than a single peak. The MOM moiety is an acetal, not a simple ether, which introduces vibrational complexity in the fingerprint region.

Primary Diagnostic Bands
Vibrational ModeWavenumber (

)
IntensityDescription & Causality

Asymmetric
1040 – 1150 StrongThe Acetal "Heartbeat": Unlike simple ethers (one band), acetals often display a complex multi-band pattern or broad envelope in this region due to the coupling of the

stretching vibrations.

Methoxy
2815 – 2825 Medium/SharpThe "Fermi" Indicator: The symmetric C-H stretch of the methoxy (

) group often appears lower than typical alkyl C-H stretches. This sharp peak is a crucial differentiator from non-methyl ethers.

Methylene
2775 – 2900 WeakThe acetal methylene (

) vibrations are often obscured by the bulk alkyl backbone but contribute to shoulder broadening in the C-H region.

3200 – 3600 ABSENT Negative Confirmation: The complete disappearance of the broad hydrogen-bonded hydroxyl band is the primary metric for reaction completion.
The "Acetal Effect" Explained

In a standard ether (


), the C-O-C stretch is a distinct vibration. In the MOM group (

), the two oxygen atoms adjacent to the methylene carbon create a coupled system. This results in a "stiffening" of the bonds and often splits the C-O stretching region into multiple overlapping bands, distinguishing it from simple alkyl ethers.

Comparative Analysis: MOM vs. Alternatives

In drug development, selecting the right protecting group is strategic. The table below compares the IR detection profile of MOM against its primary competitors.

Table 1: Spectral Differentiation of Hydroxyl Protecting Groups
Protecting GroupKey IR Positive Signal (

)
Key IR Negative SignalDistinguishing Feature vs. MOM
MOM (Methoxymethyl) 1040-1150 (C-O), ~2820 (C-H)No C=O, No OHSharp C-H @ 2820 combined with complex C-O bands.
Ac (Acetate) 1735-1745 (C=O) No OHThe Carbonyl stretch is unmistakable. MOM lacks this entirely.
Bn (Benzyl) 3030-3100 (Ar-H), 1500/1600 (C=C)No OHAromatic overtones (1600-2000) and

C-H stretches. MOM is aliphatic.[1]
THP (Tetrahydropyranyl) 1030-1130 (C-O)No OHTHP is also an acetal but lacks the sharp

peak
at ~2820. THP bands are broader/cyclic.
TBS (Silyl Ether) 1250-1260 (Si-CH3), 830-850 (Si-C)No OHStrong Silicon-Carbon vibrations in the fingerprint region.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed for in situ monitoring. It uses IR not just for final ID, but as a "Stop/Go" gate for the reaction.

Reaction:



Workflow Diagram

MOM_Synthesis_Workflow Start Start: R-OH Substrate Baseline 1. Baseline IR Spectrum (Identify OH @ 3400) Start->Baseline Reaction 2. Add MOMCl/DIPEA (Stir 0°C -> RT) Baseline->Reaction Sampling 3. Aliquot Sampling (Mini-workup) Reaction->Sampling Analysis 4. IR Analysis Sampling->Analysis Decision Decision Gate Analysis->Decision Stop Stop: Reaction Complete (Proceed to Bulk Workup) Decision->Stop OH Band Gone C-O Band Present Continue Continue Stirring (Add Reagent if >4h) Decision->Continue OH Band Visible Continue->Reaction

Figure 1: Iterative reaction monitoring workflow using IR spectroscopy as the decision gate.

Step-by-Step Methodology
  • Baseline Acquisition (Critical):

    • Take an IR spectrum of your starting alcohol (neat or in reaction solvent).

    • Target: Note the exact intensity and shape of the

      
       band (3200-3600 
      
      
      
      ). This is your "100%" reference.
  • Reaction Initiation:

    • Dissolve alcohol in anhydrous DCM (Dichloromethane).[2]

    • Add DIPEA (Diisopropylethylamine).[2][3]

    • Add MOMCl (Chloromethyl methyl ether) dropwise at 0°C. Warning: MOMCl is a carcinogen. Handle in a fume hood.

  • Sampling Loop (T = 1h, 2h, 4h):

    • Remove a 50

      
       aliquot.
      
    • Mini-Workup: Partition between EtOAc and Water in a small vial (to remove DIPEA salts and unreacted MOMCl which interfere with IR).

    • Spot the organic layer onto the ATR crystal (allow solvent to evaporate).

  • Spectral Validation:

    • Check 1: Is the

      
       band < 5% of the baseline height?
      
    • Check 2: Has a strong envelope appeared at 1050-1150

      
      ?
      
    • Check 3: Is the diagnostic

      
       peak visible at ~2820 
      
      
      
      ?
  • Termination:

    • Only quench the bulk reaction when Check 1 is satisfied.

Troubleshooting & Logic Tree

Common false positives occur due to residual water or solvent peaks. Use this logic tree to interpret ambiguous spectra.

Spectral_Logic_Tree Start Spectrum Acquired CheckOH Is there a broad band @ 3200-3600 cm-1? Start->CheckOH YesOH OH Present CheckOH->YesOH Yes NoOH OH Absent CheckOH->NoOH No CheckShape Is the band sharp or broad? YesOH->CheckShape CheckCO Check 1000-1150 Region NoOH->CheckCO Broad Broad: Unreacted Alcohol or Wet Solvent CheckShape->Broad Sharp Sharp: N-H (if amine present) or Overtone CheckShape->Sharp StrongCO Strong/Complex Bands CheckCO->StrongCO WeakCO Weak/No Bands CheckCO->WeakCO Reaction Failed CheckCH Check ~2820 cm-1 StrongCO->CheckCH PresentCH MOM Group Confirmed CheckCH->PresentCH AbsentCH Possible THP or Simple Ether CheckCH->AbsentCH

Figure 2: Diagnostic logic tree for confirming MOM group formation.

Common Interferences[4]
  • Residual Water: Appears as a broad OH stretch, mimicking unreacted starting material. Solution: Ensure the mini-workup includes a drying step (

    
    ) if the spectrum is ambiguous.
    
  • DCM (Solvent): Strong bands at ~700

    
     and ~1260 
    
    
    
    . Ensure solvent is fully evaporated from the ATR crystal.
  • DIPEA Salts: Ammonium salts show broad N-H bands ~3000

    
    . The mini-workup (water wash) is essential to remove these.
    

References

  • Doc Brown's Chemistry. "Interpretation of the infrared spectrum of methoxymethane (dimethyl ether)." Advanced Organic Chemistry Notes. [Link]

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000. [Link]

  • Chemistry LibreTexts. "Spectroscopy of Ethers." Organic Chemistry. [Link]

  • Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout." Spectroscopy, Vol 32, Issue 5. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3-Dibromo-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 770718-88-2 | Molecular Formula: C₈H₈Br₂O₂ | Class: Halogenated Aromatic / MOM-Protected Phenol[1][2]

Executive Summary: The "Hidden" Hazard

While Safety Data Sheets (SDS) typically classify 1,3-Dibromo-5-(methoxymethoxy)benzene as a standard Irritant (H315, H319, H335), experienced chemists must recognize the specific risk posed by the Methoxymethoxy (MOM) ether moiety.[1]

Critical Insight: MOM ethers are acetals.[2] Upon contact with strong acids (common in deprotection steps) or metabolic hydrolysis, this compound releases Formaldehyde (a known carcinogen) and 3,5-Dibromophenol . Your PPE strategy must account not just for the parent solid, but for the potential generation of formaldehyde vapors and the high skin permeability of halogenated aromatics.

Part 1: Chemical Hazard Assessment & PPE Logic[1]

The selection of Personal Protective Equipment (PPE) is governed by two structural features of the molecule:

  • The Halogenated Ring (1,3-Dibromo):

    • Risk: High lipophilicity.[2] Halogenated aromatics permeate standard nitrile gloves faster than non-halogenated equivalents.[2] They absorb rapidly through the skin, carrying potential systemic toxicity.[2][3]

    • PPE Implication: Standard "exam grade" nitrile is insufficient for prolonged contact or solution-phase handling.[1][2]

  • The MOM Group (-OCH₂OCH₃):

    • Risk: Acid sensitivity.[2] Accidental contact with acidic waste streams or reagents triggers hydrolysis.[2]

    • PPE Implication: Respiratory protection must consider formaldehyde breakthrough if acidic conditions are possible.[2]

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Solids) Double Nitrile (min 5 mil outer)For weighing/transferring dry solid, double nitrile provides sufficient buffer against dust contact.[1][2]
Hand Protection (Solutions) Silver Shield (Laminate) or Viton Halogenated solvents (DCM, Chloroform) often used with this compound degrade nitrile in <5 mins.[2] Laminate offers >4h protection.[2]
Respiratory P100/OV Combination P100 protects against solid particulates.[2] Organic Vapor (OV) protects against solvent fumes and incidental formaldehyde release.[2]
Eye/Face Chemical Goggles (Not Safety Glasses)The fine powder nature of brominated aromatics creates a dust hazard that glasses cannot seal against.[2]
Body Tyvek Lab Coat + Poly-apronStandard cotton coats absorb halogenated aromatics, creating a long-term dermal exposure source.[1][2]
Part 2: Operational Workflow & Protocols[1][2]
1. Pre-Operational Check (The "Self-Validating" System)

Before opening the container, perform the "Glove Inflation Test" :

  • Don your inner nitrile glove.[2]

  • Don the outer chemical-resistant glove (Laminate/Viton).[2]

  • Traps air in the outer glove and squeeze to check for pinholes.[2] Trusting a glove straight out of the box is a common failure point in chemical safety.

2. Weighing and Solubilization
  • Static Control: Brominated aromatic powders are often static-prone.[1][2] Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which contaminates the balance area.[2]

  • Solvent Choice: If dissolving in Dichloromethane (DCM), assume immediate glove permeation of the solvent carrier. If a splash occurs on nitrile gloves, the DCM carries the this compound through the glove material in seconds.[1][2]

    • Protocol: If splashed, remove gloves immediately, wash hands with soap/water (do not use ethanol/acetone; it enhances absorption), and re-glove.

3. Reaction Monitoring & Quenching
  • The Acid Danger Zone: If you are deprotecting the MOM group using acids (e.g., HCl, TFA), perform the reaction in a certified fume hood with the sash at the lowest working position.

  • Scrubber: Ensure the hood exhaust is functioning.[2] The hydrolysis product, Formaldehyde, has a low odor threshold (0.1 ppm) but rapid olfactory fatigue. Do not rely on smell to detect exposure.

Part 3: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling this compound, specifically highlighting the "Stop/Check" points for acid contact.

G Start Start: Handling this compound StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution SolidPPE PPE: Double Nitrile + P100 Mask Control: Anti-static Gun Solid->SolidPPE SolutionPPE PPE: Laminate/Viton Gloves Reason: Solvent Permeation Risk Solution->SolutionPPE AcidCheck Is Acid Present? (Deprotection/Quench) SolidPPE->AcidCheck SolutionPPE->AcidCheck NoAcid Standard Organic Waste (Halogenated) AcidCheck->NoAcid No YesAcid DANGER: Formaldehyde Release Req: Fume Hood + OV Cartridge AcidCheck->YesAcid Yes

Figure 1: Decision logic for PPE selection based on physical state and chemical environment (Acid presence).

Part 4: Emergency & Disposal Procedures
Spill Management
  • Solid Spill: Do not sweep (creates dust).[2] Use a HEPA-filtered vacuum or wet-wipe method using a surfactant-based cleaner.[1][2]

  • Solution Spill: Cover with an activated carbon-based absorbent pad.[2] Standard clay vermiculite is less effective for binding lipophilic aromatics.[2]

Waste Disposal[1][2][4][5][6][7]
  • Classification: Halogenated Organic Waste .[2]

  • Segregation: NEVER mix with acidic waste streams unless the MOM group is fully hydrolyzed and the formaldehyde neutralized.[2] Mixing unhydrolyzed MOM ethers with acidic waste containers can cause delayed pressure buildup (gas evolution) in the waste drum.[2]

  • Labeling: Explicitly list "Contains Brominated Aromatics" and "Potential Formaldehyde Source" on the waste tag to protect EHS personnel.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2019).[2] NIOSH Pocket Guide to Chemical Hazards: Organic Solvents.[2] Centers for Disease Control and Prevention.[2] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Formaldehyde - Hazard Recognition.[1][2] United States Department of Labor.[2] [Link]1]

Sources

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